

3-Methylsulfinylphenylboronic acid CAS number

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Compound of Interest

Compound Name: **3-Methylsulfinylphenylboronic acid**

Cat. No.: **B1417922**

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An In-depth Technical Guide to 3-Methylsulfinylphenylboronic Acid

This guide provides a comprehensive technical overview of **3-methylsulfinylphenylboronic acid**, a versatile reagent in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the synthesis, properties, and critical applications of this compound, grounding theoretical concepts in practical, field-proven methodologies.

Introduction and Strategic Importance

3-Methylsulfinylphenylboronic acid (CAS No. 1056475-66-1) is an organoboron compound featuring both a boronic acid and a methylsulfinyl (sulfoxide) functional group.^[1] This unique combination makes it a valuable building block for introducing a sulfoxide-substituted phenyl ring into complex molecules. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a foundational method for forging carbon-carbon bonds.^{[2][3][4]}

The methylsulfinyl group, on the other hand, is a key pharmacophore in medicinal chemistry. As a hydrogen bond acceptor and a polar group, it can significantly enhance the aqueous solubility and metabolic stability of drug candidates, and favorably modulate interactions with biological targets.^[5] Therefore, **3-methylsulfinylphenylboronic acid** serves as a critical bridge, enabling the direct installation of this desirable functionality into pharmaceutical scaffolds.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of **3-methylsulfinylphenylboronic acid** are summarized below.

Property	Value	Source
CAS Number	1056475-66-1	[1]
Molecular Formula	C ₇ H ₉ BO ₃ S	[1] [6]
Molecular Weight	184.02 g/mol	[1]
Appearance	Typically a white to off-white solid	N/A
SMILES	CS(=O)c1ccccc(c1)B(O)O	[6]
InChI Key	XYLPYIANRLXCDW-UHFFFAOYSA-N	[6]

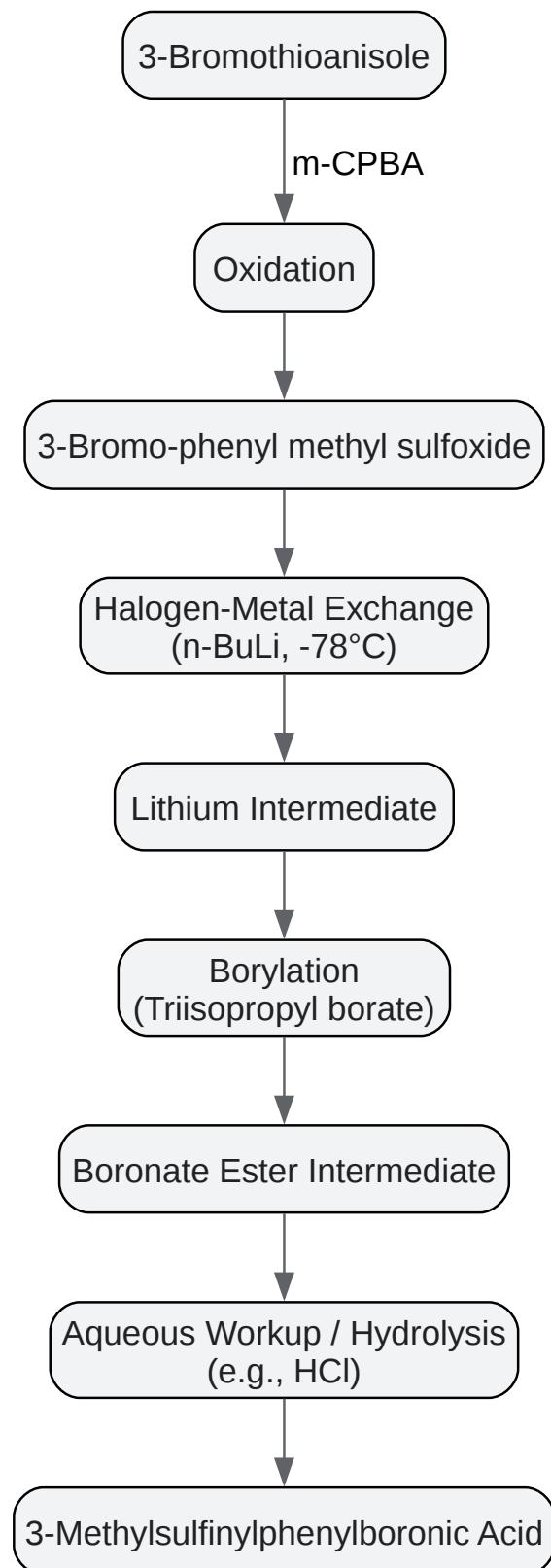
Spectroscopic Data Interpretation:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfinyl group, and the acidic protons of the boronic acid hydroxyl groups. The aromatic signals will appear in the downfield region (typically δ 7.0-8.5 ppm), the methyl singlet around δ 2.5-3.0 ppm, and the B(OH)₂ protons as a broad singlet that can be exchangeable with D₂O.
- ¹³C NMR: The carbon spectrum will display characteristic peaks for the six aromatic carbons and one methyl carbon. The carbon atom attached to the boron (C-B) can sometimes be broadened due to the quadrupolar relaxation of the boron nucleus, a key diagnostic feature.
- Mass Spectrometry (MS): In its pure form, the compound may be challenging to analyze by standard electron ionization (EI) due to its polarity and thermal lability. Electrospray ionization (ESI) is often more suitable, where the molecular ion peak [M-H]⁻ at m/z 183.03 or [M+H]⁺ at m/z 185.04 would be expected.[\[6\]](#) Dehydration to form the cyclic boroxine trimer is a common observation in mass spectrometry and during storage.

Synthesis and Purification: A Validated Workflow

The synthesis of aryl boronic acids often involves a halogen-metal exchange followed by quenching with a boron electrophile. The following protocol describes a reliable, multi-step synthesis pathway starting from 3-bromothioanisole.

Diagram: Synthesis Workflow



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Caption: General synthetic pathway for **3-Methylsulfinylphenylboronic acid**.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 3-Bromothioanisole

- Dissolve 3-bromothioanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
- Cool the solution to 0°C using an ice-water bath.
- Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM dropwise. Causality: Performing the addition at 0°C controls the exothermicity of the oxidation and minimizes over-oxidation to the corresponding sulfone.
- Stir the reaction at 0°C for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to destroy excess peroxide, followed by washing with aqueous sodium bicarbonate to remove m-chlorobenzoic acid.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-phenyl methyl sulfoxide. This intermediate is often used directly in the next step.

Step 2: Borylation

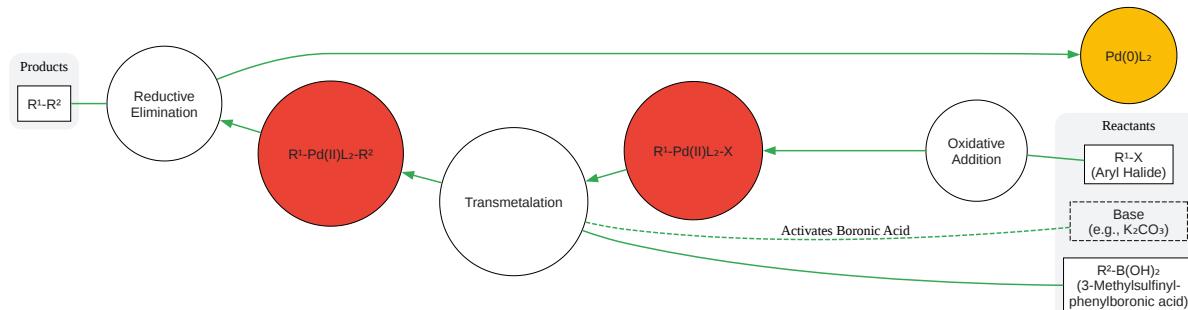
- Set up a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
- Dissolve the 3-bromo-phenyl methyl sulfoxide (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78°C using a dry ice/acetone bath. Causality: This low temperature is critical to ensure rapid halogen-metal exchange while preventing the highly reactive organolithium intermediate from undergoing side reactions, such as reaction with the sulfoxide group.
- Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature at -78°C. A color change is typically observed.

- Stir for 30-60 minutes at -78°C.
- Slowly add triisopropyl borate ($B(O-iPr)_3$, ~1.2 eq). Causality: The borate ester acts as the boron electrophile. The bulky isopropyl groups help prevent the formation of undesired over-addition products.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding aqueous HCl (e.g., 1M). This hydrolyzes the boronate ester to the desired boronic acid.
- Extract the product into an organic solvent like ethyl acetate.
- Dry the organic layer, concentrate, and purify the crude product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by silica gel column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **3-methylsulfinylphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[\[4\]](#)

Diagram: Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with an Aryl Bromide

Materials:

- **3-Methylsulfinylphenylboronic acid (1.2 eq)**
- Aryl bromide (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
- Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)

Procedure:

- To a flask, add the aryl bromide, **3-methylsulfinylphenylboronic acid**, and the base.
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) catalyst is oxygen-sensitive. Removing air prevents its deactivation through oxidation.
- Add the solvent mixture, followed by the palladium catalyst.
- Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound. Self-Validation: The purity of the final product should be confirmed by NMR and MS analysis to ensure complete removal of catalyst and unreacted starting materials.

Role in Drug Discovery and Development

The incorporation of boronic acids into drug discovery pipelines has expanded significantly since the FDA approval of the proteasome inhibitor Bortezomib (Velcade).^{[7][8][9]} Boronic acids can act as transition-state analogues, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.

3-Methylsulfinylphenylboronic acid is particularly attractive because it combines the bioactivity of the boronic acid with the favorable drug-like properties conferred by the sulfoxide group:

- Improved Solubility: The polar sulfoxide group can enhance the aqueous solubility of a lead compound, which is critical for oral bioavailability.^[5]
- Metabolic Stability: The sulfur atom in the sulfoxide is less prone to metabolic oxidation compared to a thioether (sulfide).^[5]

- Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor, enabling potent interactions with protein targets.

This reagent is therefore a powerful tool for structure-activity relationship (SAR) studies, allowing chemists to probe the effects of introducing a polar, hydrogen-bonding group at a specific position on a molecular scaffold.[\[5\]](#)

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